molecular formula C12H24O8 B12666576 TrATrP CAS No. 74515-93-8

TrATrP

Cat. No.: B12666576
CAS No.: 74515-93-8
M. Wt: 296.31 g/mol
InChI Key: KTTZPKBRXFHBDC-UHFFFAOYSA-N
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Description

TrATrP (tetraacetone tetraperoxide), a cyclic tetrameric organic peroxide, is a high-energy explosive compound structurally characterized by four acetone units linked via peroxide (-O-O-) bridges . It is synthesized through the acid-catalyzed reaction of acetone with hydrogen peroxide, a process that can also yield smaller cyclic peroxides like triacetone triperoxide (TATP) and diacetone diperoxide (DADP) . This compound’s molecular formula is C₁₂H₂₄O₆, with a molecular weight of 264.3 g/mol, making it larger and more complex than its analogs. Its detection is critical in forensic and security contexts due to its explosive nature and historical use in illicit activities.

Properties

CAS No.

74515-93-8

Molecular Formula

C12H24O8

Molecular Weight

296.31 g/mol

IUPAC Name

3,3,6,6,9,9,12,12-octamethyl-1,2,4,5,7,8,10,11-octaoxacyclododecane

InChI

InChI=1S/C12H24O8/c1-9(2)13-15-10(3,4)17-19-12(7,8)20-18-11(5,6)16-14-9/h1-8H3

InChI Key

KTTZPKBRXFHBDC-UHFFFAOYSA-N

Canonical SMILES

CC1(OOC(OOC(OOC(OO1)(C)C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

TrATrP can be synthesized through the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing acetone and hydrogen peroxide in a controlled environment, followed by the addition of a strong acid such as sulfuric acid to catalyze the reaction. The mixture is then cooled to promote the formation of this compound crystals .

Industrial Production Methods

Industrial production of this compound is not common due to its highly sensitive and explosive nature. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and ensuring proper safety protocols are in place. The key steps involve maintaining low temperatures and using appropriate protective equipment to handle the reactants and products safely .

Chemical Reactions Analysis

Types of Reactions

TrATrP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order peroxides, while reduction typically produces simpler alcohols or hydrocarbons .

Scientific Research Applications

TrATrP has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of TrATrP involves the release of oxygen radicals upon decomposition. These radicals can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The pathways involved include the generation of reactive oxygen species (ROS) and the subsequent activation of oxidative stress response mechanisms .

Comparison with Similar Compounds

Key Insights :

  • Size and Stability : this compound’s larger structure reduces volatility compared to TATP, complicating vapor-phase detection .
  • Reactivity : The peroxide bridges in all compounds are highly sensitive to heat and friction, but this compound’s stability during storage is marginally higher due to its cyclic conformation .

Detection Methods and Performance

Compound Preferred Method Limit of Detection (LOD) Key Spectral Features
This compound GC-MS (NH₄⁺ adduct) Picogram levels [this compound+NH₄]⁺ at m/z 282; CID fragments with ethane loss
TATP DESI-MS (Na⁺ complex) 1–5 ng [TATP+Na]⁺ at m/z 245; CID fragments with ethane loss
HMTD DESI-MS (Na⁺ complex) 1–5 ng [HMTD+Na]⁺ at m/z 231; CID fragments with formaldehyde loss
DADP GC-MS (NH₄⁺ adduct) Picogram levels [DADP+NH₄]⁺ at m/z 166; diagnostic fragmentation

Key Insights :

  • Mass Spectrometry : this compound and DADP are optimally detected via GC-MS with ammonia chemical ionization, forming stable ammonium adducts . In contrast, TATP and HMTD are more sensitively detected using desorption electrospray ionization (DESI) with alkali metal ion complexes .
  • Fragmentation Patterns : Collision-induced dissociation (CID) of this compound and TATP releases ethane (m/z 30), while HMTD releases formaldehyde (m/z 30), a distinction critical for compound identification .

Binding Affinity and Selectivity

Density functional theory (DFT) calculations reveal that this compound’s binding energy with Na⁺ (33.1 kcal/mol ) is lower than TATP’s (40.2 kcal/mol ), suggesting weaker metal-ion interactions . This impacts the choice of dopants (e.g., Li⁺, K⁺) in spray solvents to enhance signal intensity and selectivity during DESI-MS analysis.

Research Findings and Challenges

Analytical Challenges

  • Matrix Interference: this compound’s detection in complex matrices (e.g., diesel fuel) requires multi-cation additives (Na⁺, K⁺, Li⁺) to suppress background noise .
  • Sensitivity vs. Specificity : While GC-MS offers picogram-level sensitivity for this compound, ambient methods like DESI-MS enable rapid, on-site detection but with higher LODs (~1 ng) .

Recent Advances

  • Ambient Ionization Techniques: Methods like desorption atmospheric pressure chemical ionization (DAPCI) enable trace detection of this compound in air via NH₄⁺ adducts, achieving sub-nanogram limits .
  • Spectral Libraries : Development of reference libraries for ammonium adducts ([this compound+NH₄]⁺, [DADP+NH₄]⁺) has improved forensic identification .

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